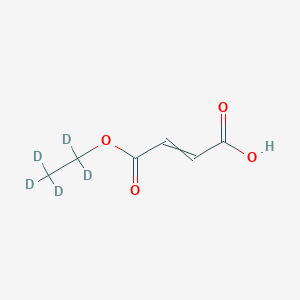
Dexketoprofen Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexketoprofen Ethyl Ester is a derivative of Dexketoprofen, which is a non-steroidal anti-inflammatory drug (NSAID). Dexketoprofen is the active enantiomer of racemic ketoprofen, known for its analgesic and anti-inflammatory properties. This compound is synthesized to enhance the pharmacokinetic properties of Dexketoprofen, making it more effective in pain management and inflammation reduction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dexketoprofen Ethyl Ester typically involves the esterification of Dexketoprofen with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Dexketoprofen+EthanolH2SO4Dexketoprofen Ethyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where Dexketoprofen and ethanol are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to optimize the esterification process, and the resulting ester is purified through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: Dexketoprofen Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to Dexketoprofen and ethanol.
Oxidation: Under oxidative conditions, the ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Dexketoprofen and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
Dexketoprofen Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and inflammation pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of pain and inflammation.
Industry: Utilized in the formulation of pharmaceutical products for pain management.
作用機序
Dexketoprofen Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The molecular targets include the COX enzymes, and the pathways involved are the prostaglandin synthesis pathways.
類似化合物との比較
Ketoprofen: A racemic mixture of which Dexketoprofen is the active enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Comparison: Dexketoprofen Ethyl Ester is unique in its enhanced pharmacokinetic properties compared to its parent compound, Dexketoprofen. It offers faster onset of action and improved bioavailability. Compared to other NSAIDs like ibuprofen and naproxen, this compound provides similar therapeutic effects but with potentially fewer gastrointestinal side effects due to its enantiomeric purity.
特性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
ethyl (2S)-2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3/t13-/m0/s1 |
InChIキー |
CQSMNXCTDMLMLM-ZDUSSCGKSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)


![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)



![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
